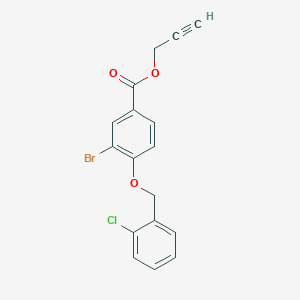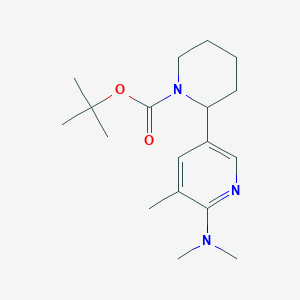![molecular formula C7H11NO2 B15230823 Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)
Octahydropyrano[3,4-b]pyrrol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrano[3,4-b]pyrrol-7-one is a heterocyclic compound that features a fused pyrano and pyrrol ring system
Preparation Methods
The synthesis of octahydropyrano[3,4-b]pyrrol-7-one can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done via intramolecular cyclization reactions. For example, the dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of TsCl and Et3N, with a catalytic amount of DMAP, can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Octahydropyrano[3,4-b]pyrrol-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Octahydropyrano[3,4-b]pyrrol-7-one has several scientific research applications. In medicinal chemistry, it is explored for its potential as a scaffold for drug development due to its unique structural features . In biology, it can be used as a probe to study various biochemical pathways. In the field of materials science, this compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of octahydropyrano[3,4-b]pyrrol-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound.
Comparison with Similar Compounds
Octahydropyrano[3,4-b]pyrrol-7-one can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrrolopyrazines . These compounds share similar structural features but differ in their specific ring systems and functional groups. For instance, pyrano[3,4-c]pyrroles have a different arrangement of the pyran and pyrrole rings, which can lead to different chemical properties and reactivity. Pyrrolopyrazines, on the other hand, contain a pyrazine ring fused to a pyrrole ring, which can result in distinct biological activities. The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h5-6,8H,1-4H2 |
InChI Key |
QWLAIIXYDJTZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


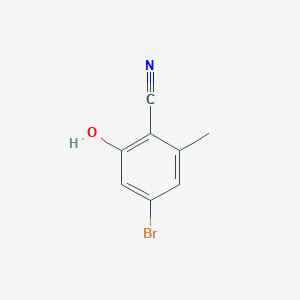
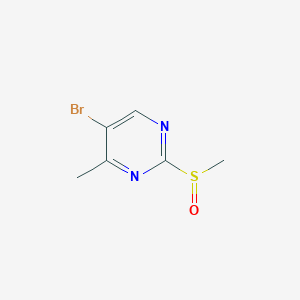
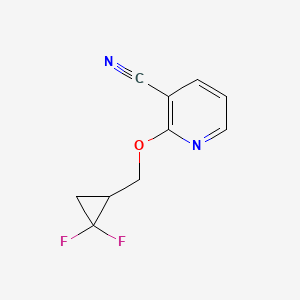
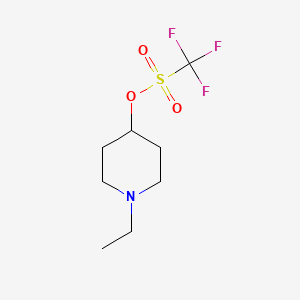
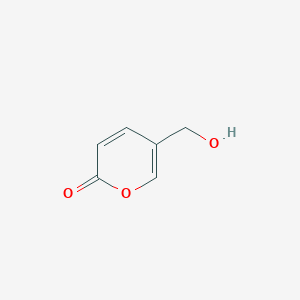
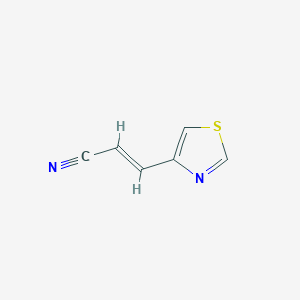
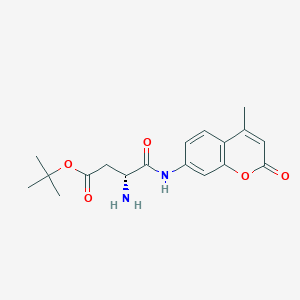
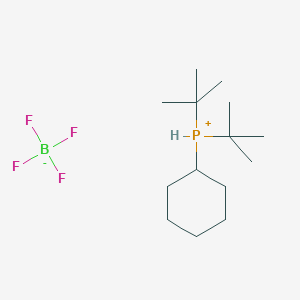

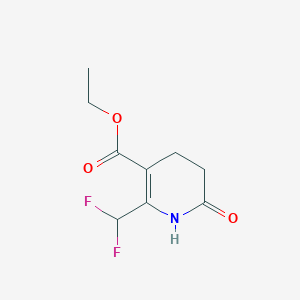
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

